2,2-Dimethyl-5-oxohexanoic acid
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Overview
Description
2,2-Dimethyl-5-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a ketone-containing carboxylic acid, characterized by the presence of a ketone group at the fifth carbon and two methyl groups at the second carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals, and its specific targets within biological systems are still under investigation .
Mode of Action
It’s known that the compound can undergo chemical transformations, such as reactions with other compounds, which could potentially influence its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-oxohexanoic acid can be achieved through several methods. One common approach involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate . This reaction yields 5,5-dimethyl-2,4-dioxohexanoic acid, which can then be further processed to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major product is an alcohol.
Substitution: The major products are substituted derivatives of the original compound.
Scientific Research Applications
2,2-Dimethyl-5-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-dioxohexanoic acid: A precursor in the synthesis of 2,2-Dimethyl-5-oxohexanoic acid.
2,2-Dimethyl-4-oxohexanoic acid: A structural isomer with a ketone group at the fourth carbon.
2,2-Dimethyl-3-oxohexanoic acid: Another structural isomer with a ketone group at the third carbon.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Properties
IUPAC Name |
2,2-dimethyl-5-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)4-5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNASVVBQHHRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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